An In-depth Technical Guide to 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid (CAS 20037-37-0)
An In-depth Technical Guide to 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid (CAS 20037-37-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid, a halogenated benzofuran derivative of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and explore its potential as a bioactive scaffold, drawing insights from closely related analogues and the broader family of benzofuran compounds.
Introduction: The Benzofuran Scaffold in Drug Discovery
The benzofuran skeleton is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin. This heterocyclic system, formed by the fusion of a benzene and a furan ring, is a privileged scaffold in drug discovery due to its ability to interact with a wide array of biological targets. Derivatives of benzofuran have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The introduction of various substituents onto the benzofuran core allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile platform for the development of novel therapeutics.
Halogenation, in particular the introduction of a bromine atom, is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. The presence of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide focuses on a specific brominated and methoxy-substituted benzofuran, 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid, and aims to provide a detailed understanding of its chemical nature and potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid.
| Property | Value | Source |
| CAS Number | 20037-37-0 | |
| Molecular Formula | C₁₀H₇BrO₄ | |
| Molecular Weight | 271.06 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C10H7BrO4/c1-14-7-4-6(11)2-5-3-8(10(12)13)15-9(5)7/h2-4H,1H3,(H,12,13) | |
| SMILES | COC1=CC(=CC2=C1OC(=C2)C(=O)O)Br |
Synthesis and Characterization
A proposed synthetic pathway is outlined below:
Caption: Proposed synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid.
Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Bromo-5-methoxysalicylaldehyde
The synthesis of the key starting material, 3-bromo-5-methoxysalicylaldehyde, can be achieved from 3-bromo-5-methoxyphenol via a Reimer-Tiemann reaction. This reaction introduces a formyl group (-CHO) onto the aromatic ring, ortho to the hydroxyl group.
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Dissolve 3-bromo-5-methoxyphenol in an aqueous solution of sodium hydroxide.
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Heat the solution and add chloroform (CHCl₃) dropwise while maintaining the temperature.
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After the addition is complete, continue heating to drive the reaction to completion.
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Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
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Filter, wash, and purify the crude 3-bromo-5-methoxysalicylaldehyde by recrystallization or column chromatography.
Step 2: Synthesis of Ethyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate
This step involves the condensation of the salicylaldehyde with diethyl bromomalonate, followed by an intramolecular cyclization to form the benzofuran ring. This is a common and effective method for the synthesis of benzofuran-2-carboxylates.
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In a suitable solvent such as 2-butanone, combine 3-bromo-5-methoxysalicylaldehyde, diethyl bromomalonate, and a base such as potassium carbonate (K₂CO₃).
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Heat the mixture under reflux for several hours until the reaction is complete (monitoring by TLC).
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Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
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The crude product can be purified by column chromatography to yield ethyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate.
Step 3: Hydrolysis to 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
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Dissolve the ethyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
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Heat the mixture under reflux until the ester is fully hydrolyzed (monitoring by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
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Filter the solid, wash with water, and dry to obtain 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid.
Characterization
A comprehensive characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure, including the positions of the bromo and methoxy substituents and the carboxylic acid group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-O-C stretch of the benzofuran ring.
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Melting Point Analysis: The melting point is a crucial indicator of the purity of the synthesized compound.
Potential Biological Activity and Applications
While specific biological data for 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid is limited in the public domain, the extensive research on related benzofuran derivatives provides a strong basis for predicting its potential therapeutic applications.
Anticancer Potential
The benzofuran scaffold is a well-established pharmacophore in the design of anticancer agents. Numerous derivatives have shown potent activity against a variety of cancer cell lines.
A particularly relevant study identified a "5-bromobenzofuran-based derivative" as a highly effective antiproliferative agent against the MDA-MB-231 human breast cancer cell line, with an IC₅₀ value of 2.52 ± 0.39 μM. This activity was comparable to the standard chemotherapy drug, Doxorubicin. The mechanism of action for this derivative was found to involve the arrest of the cell cycle in the G2-M phase. While the exact structure of this promising derivative is not explicitly stated to be 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid in the initial search results, the shared 5-bromobenzofuran core suggests that the title compound of this guide is a strong candidate for anticancer drug development.
The presence of both a bromine atom and a carboxylic acid group on the benzofuran ring is a feature seen in other biologically active molecules, suggesting these functionalities may be crucial for its anticancer effects.
Antimicrobial Activity
Benzofuran derivatives are also known for their broad-spectrum antimicrobial properties. Research has shown that brominated benzofurans can exhibit enhanced activity compared to their non-brominated counterparts.
One study highlighted that methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride, a structurally related compound, was the most active in a series of tested derivatives, showing significant activity against Gram-positive bacteria and fungi. This suggests that the 5-bromo-7-methoxy-benzofuran scaffold is a promising template for the development of new antimicrobial agents. The carboxylic acid moiety of the title compound could further influence its activity and pharmacokinetic properties.
Safety and Handling
Based on available safety data for 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid, the following precautions should be observed:
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Hazard Classifications: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.
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Storage: Store in a cool, dry place away from incompatible materials. It is classified as a combustible solid.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Directions
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid is a promising, yet underexplored, molecule within the medicinally significant class of benzofurans. Based on the established biological activities of closely related analogues, this compound holds considerable potential as a scaffold for the development of novel anticancer and antimicrobial agents.
Future research should focus on:
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Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol and comprehensive spectral data for 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid are crucial for making this compound more accessible to the research community.
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In-depth Biological Evaluation: A systematic evaluation of its antiproliferative activity against a broad panel of cancer cell lines is warranted. Mechanistic studies to elucidate its specific molecular targets and signaling pathways are also of high importance.
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Antimicrobial Screening: Comprehensive screening against a wide range of bacterial and fungal pathogens will help to determine its potential as an anti-infective agent.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives based on the 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid scaffold will provide valuable insights into the structure-activity relationships and guide the design of more potent and selective drug candidates.
References
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Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - FLORE. (2020, March 18). Retrieved from [Link]
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Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central. (2023, June 20). Retrieved from [Link]
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Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC - NIH. Retrieved from [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. Retrieved from [Link]
- 5-Bromo-7-methoxy
